molecular formula C21H28N4O3 B2728169 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 1286696-18-1

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No. B2728169
CAS RN: 1286696-18-1
M. Wt: 384.48
InChI Key: JDLCSDDIAXQAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications

Pain Management

A new series of pyrazoles, including compounds similar to the one , have been synthesized and evaluated for their σ1 receptor (σ1R) antagonist properties. These compounds, particularly identified as EST64454, have shown potential as clinical candidates for the treatment of pain due to their outstanding aqueous solubility, high permeability, and antinociceptive properties in animal models (J. Díaz et al., 2020).

Antimicrobial Activity

Research on pyrazole and pyrazoline derivatives has demonstrated their potential in antimicrobial applications. Compounds synthesized from α,β-unsaturated ketones and hydrazinyl benzenesulfonamide have shown activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their promise for developing new antimicrobial agents (S. Y. Hassan, 2013).

Antiviral Properties

Derivatives of the compound , particularly those involving piperazinyl-nitroimidazole, have been explored for their in vitro anti-HIV activity. These studies aim to develop new non-nucleoside reverse transcriptase inhibitors, with some derivatives showing promising anti-HIV-1 and anti-HIV-2 activities (N. Al-Masoudi et al., 2007).

Synthesis and Characterization

The synthesis processes for creating derivatives of the compound involve various reactions to introduce different functional groups, providing insights into the chemistry and potential applications of these molecules. These processes include the synthesis of bis(pyrazole-benzofuran) hybrids and their evaluation as bacterial biofilm and MurB enzyme inhibitors, highlighting their potential in addressing bacterial resistance (Ahmed E. M. Mekky, S. Sanad, 2020).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-21(2)15-17-5-3-6-18(20(17)28-21)27-16-19(26)24-12-9-23(10-13-24)11-14-25-8-4-7-22-25/h3-8H,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLCSDDIAXQAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)CCN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.